molecular formula C9H8Cl3NO B050173 Benzyl 2,2,2-trichloroacetimidate CAS No. 81927-55-1

Benzyl 2,2,2-trichloroacetimidate

Cat. No.: B050173
CAS No.: 81927-55-1
M. Wt: 252.5 g/mol
InChI Key: HUZCTWYDQIQZPM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzyl 2,2,2-trichloroacetimidate primarily targets hydroxyl groups . These groups are prevalent in many biological molecules, making them a key target for this compound.

Mode of Action

The compound interacts with its targets through acid-catalyzed benzylation . This process involves the transfer of a benzyl group from the this compound to the hydroxyl group . This reaction can occur under mild conditions and is compatible with a variety of functional groups .

Biochemical Pathways

The benzylation of hydroxyl groups can affect a variety of biochemical pathways. The exact pathways affected would depend on the specific molecule that the hydroxyl group is part of. The modification can potentially alter the molecule’s properties, such as its reactivity, solubility, or interactions with other molecules .

Pharmacokinetics

Given its molecular weight of 252525 , it is likely to have good membrane permeability, which could influence its absorption and distribution in the body

Result of Action

The primary result of the action of this compound is the formation of benzyl ethers . These ethers are more stable and less reactive than the original hydroxyl groups, which can protect sensitive molecules from further reactions .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of acid can catalyze the reaction . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability . It’s also important to avoid exposure to moisture, heat sources, oxidizing agents, acidic substances, and water .

Preparation Methods

Benzyl 2,2,2-trichloroacetimidate can be synthesized through various methods. One common synthetic route involves the reaction of benzyl alcohol with trichloroacetonitrile in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in heptane . The reaction is typically carried out at 0°C, and the product is purified by distillation to remove impurities . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Benzyl 2,2,2-trichloroacetimidate undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZCTWYDQIQZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301002319
Record name Benzyl 2,2,2-trichloroethanimidate
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URL https://comptox.epa.gov/dashboard/DTXSID301002319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81927-55-1
Record name Phenylmethyl 2,2,2-trichloroethanimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81927-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyltrichloroacetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 2,2,2-trichloroethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanimidic acid, 2,2,2-trichloro-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

0.868 g of 60% sodium hydroxide was measured and placed in a 100 ml flask with a two-way cock, and the gas in the flask was replaced with nitrogen. The sodium hydroxide was twice washed with hexane, and then dried under reduced pressure. The gas in the flask was again replaced with nitrogen, and 20 ml of diethyl ether was then added to form a suspension. The flask was immersed in an ice water bath, and the suspension was stirred for about five minutes. 20 ml of an ether solution containing 7.19 g of benzyl alcohol was added by the use of a cannula, and the reaction solution was stirred at such a temperature for 20 minutes, mixed with 10 ml of trichloroacetonitrile dropwisely added thereto, and stirred for 2 hours, while the temperature of the solution was gradually raised up to room temperature. After the reaction was finished, the reaction solution was mixed with a methanol/hexane solution, and further stirred for 3 hours. The insolubles were filtered off. The filtrate was concentrated under reduced pressure, and then again mixed with hexane. The impurities were filtered off. The solvent was distilled away from the filtrate under reduced pressure to obtain the title compound as a yellow oil (14.84 g, 88%).
Quantity
0.868 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7.19 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
methanol hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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